

# 2-Bromo-6-methylpyridin-3-amine CAS number

## 126325-53-9

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### Compound of Interest

Compound Name: 2-Bromo-6-methylpyridin-3-amine

Cat. No.: B111551

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An In-Depth Technical Guide to **2-Bromo-6-methylpyridin-3-amine** (CAS No. 126325-53-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-6-methylpyridin-3-amine** is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, an amino group, and a methyl group, provides a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups—particularly the reactive bromine atom at the 2-position and the nucleophilic amino group at the 3-position—makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.<sup>[1][2]</sup> This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols.

## Physicochemical and Computational Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **2-Bromo-6-methylpyridin-3-amine** are summarized below.

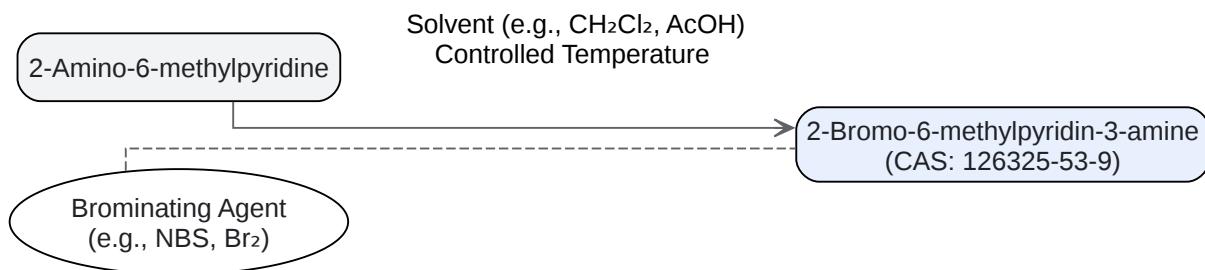
| Property                              | Value  | Source(s) |
|---------------------------------------|--|-----------|
| CAS Number                            | 126325-53-9  | [3]       |
| Molecular Formula                     | C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>       | [3][4]    |
| Molecular Weight                      | 187.04 g/mol   | [3][4]    |
| Appearance                            | Solid, Off-white to pale yellow powder               | [5][6]    |
| Melting Point                         | 77-79°C  | [5]       |
| Boiling Point                         | 238.5°C at 760 mmHg                                  | [5]       |
| Density                               | 1.593 g/cm <sup>3</sup>                              | [5]       |
| Purity                                | ≥97-98%  | [3][4][7] |
| Solubility                            | Soluble in DMSO, methanol; slightly soluble in water | [6]       |
| SMILES                                | NC1=CC=C(C)N=C1Br                                    | [3]       |
| InChI Key                             | KLVZEEUNGGOROA-UHFFFAOYSA-N                          | [4]       |
| Topological Polar Surface Area (TPSA) | 38.91 Å <sup>2</sup>                                 | [3]       |
| LogP                                  | 1.73472  | [3]       |

## Synthesis and Manufacturing

The synthesis of **2-Bromo-6-methylpyridin-3-amine** typically involves the selective bromination of a suitable aminopyridine precursor. A common and effective laboratory-scale approach begins with 2-amino-6-methylpyridine.

## Proposed Synthetic Pathway: Electrophilic Bromination

The rationale behind this pathway is the ortho-directing effect of the amino group, which activates the pyridine ring for electrophilic substitution. The bromine atom is directed to the position adjacent to the strongly activating amino group.



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Caption: Proposed synthetic workflow for **2-Bromo-6-methylpyridin-3-amine**.

## Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure based on standard electrophilic bromination of activated aminopyridines.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or acetic acid.
- Cooling: Cool the solution to 0-5°C using an ice bath.
- Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) or bromine (1.0-1.1 eq) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH<sub>2</sub>Cl<sub>2</sub>). Combine the organic layers.

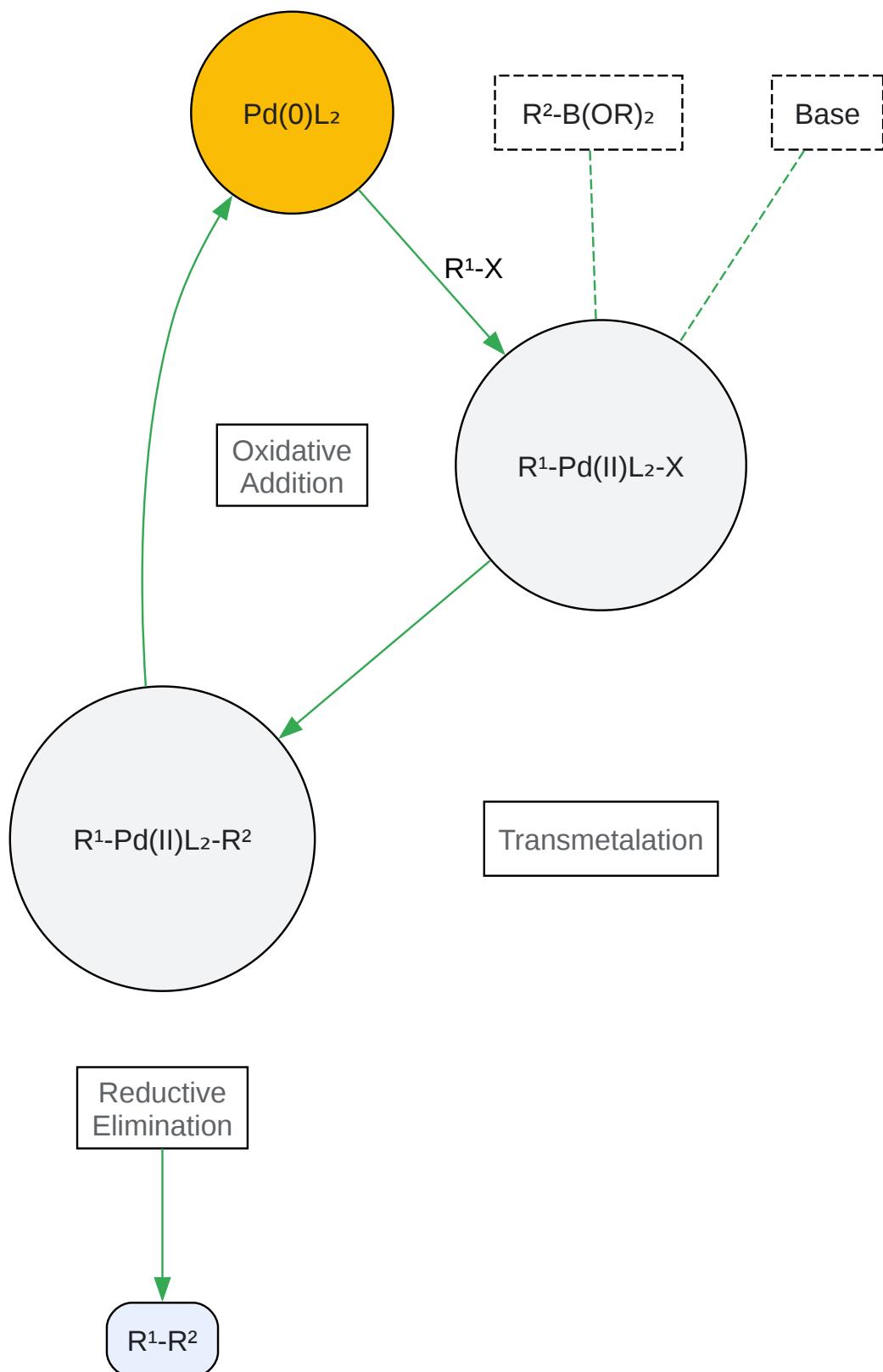
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure **2-Bromo-6-methylpyridin-3-amine**.

## Chemical Reactivity and Key Transformations

The utility of **2-Bromo-6-methylpyridin-3-amine** stems from its capacity to undergo a variety of chemical transformations, primarily driven by the aryl bromide and amino functional groups. It is a cornerstone for palladium-catalyzed cross-coupling reactions.

### Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position is highly susceptible to palladium-catalyzed C-C bond formation, making the Suzuki reaction a primary tool for diversification.<sup>[8]</sup> This reaction couples the pyridine core with various aryl or vinyl boronic acids, providing a powerful method for synthesizing biaryl compounds.<sup>[9][10]</sup>

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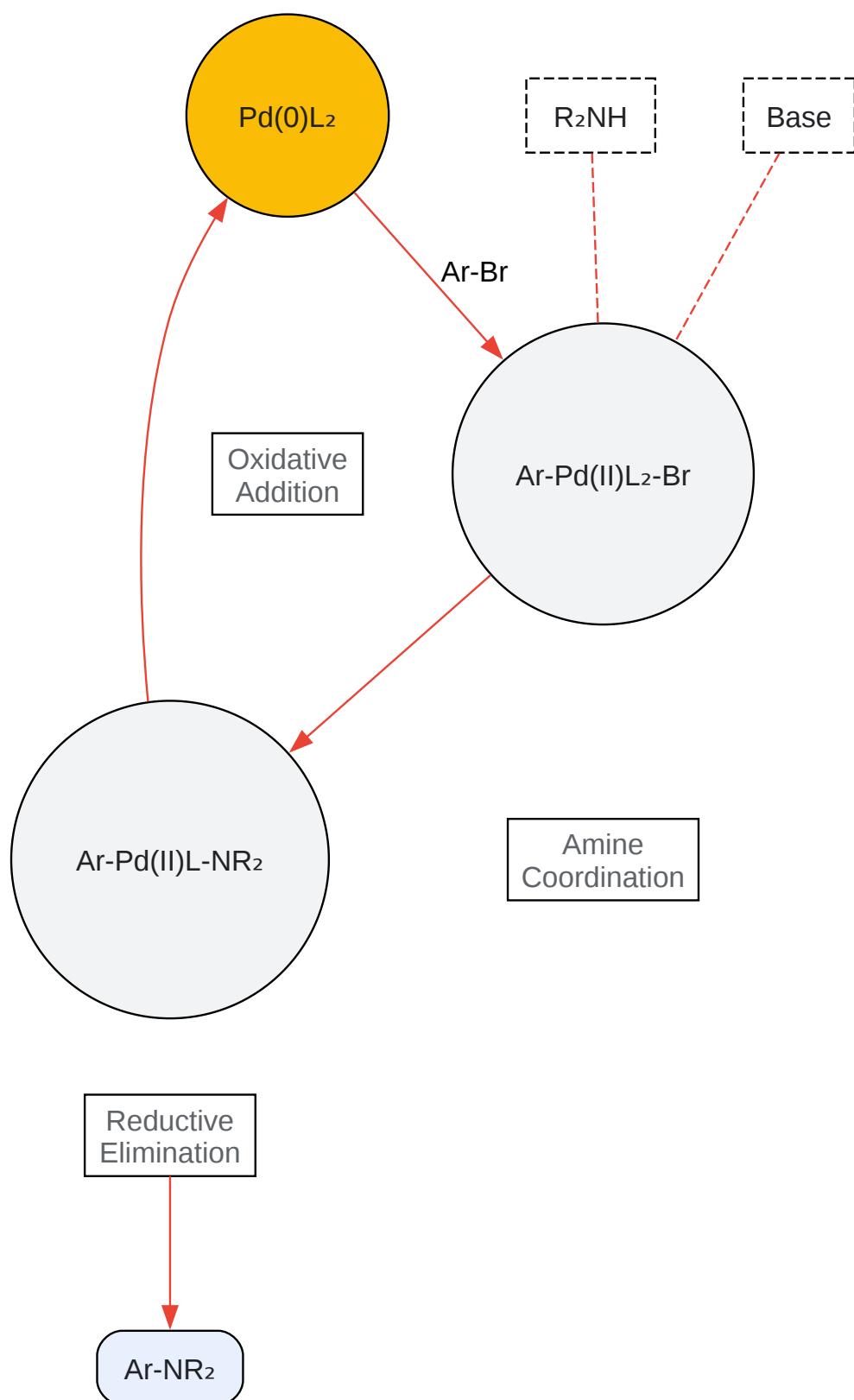
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for similar bromopyridine substrates.[\[8\]](#) [\[11\]](#)

- Inert Atmosphere: To an oven-dried Schlenk flask, add **2-Bromo-6-methylpyridin-3-amine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate ( $K_2CO_3$ ) or potassium phosphate ( $K_3PO_4$ ) (2.0-3.0 eq).
- Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [ $Pd(PPh_3)_4$ ] (2-5 mol%).
- Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 85-100°C for 6-24 hours, monitoring by TLC.
- Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over  $Na_2SO_4$ , and concentrated. The product is then purified by column chromatography.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the aryl bromide with a wide range of primary or secondary amines.[\[12\]](#)[\[13\]](#)[\[14\]](#) This reaction is fundamental in synthesizing complex amine-containing molecules, which are prevalent in pharmaceuticals.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on the amination of a structurally similar analog, 2-bromo-6-methylpyridine.[15][16]

- Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precursor [e.g.,  $\text{Pd}_2(\text{dba})_3$  (2 mol%)], a suitable phosphine ligand [e.g., BINAP (4 mol%)], and a strong, non-nucleophilic base [e.g., sodium tert-butoxide ( $\text{NaOt-Bu}$ ) (1.4 eq)].
- Reagent Addition: Add **2-Bromo-6-methylpyridin-3-amine** (1.0 eq) and the desired amine (1.1-1.2 eq).
- Solvent: Add anhydrous, degassed toluene as the solvent.
- Reaction: Seal the flask and heat the mixture to 80-110°C with stirring for 4-24 hours.
- Work-up and Purification: After cooling, the reaction is quenched with water or saturated ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the desired aminated product.

## Other Reactions

- N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, sulfonylation, or alkylation reactions to introduce further diversity into the molecular scaffold.[17]

## Applications in Research and Development

**2-Bromo-6-methylpyridin-3-amine** is not an end product but a versatile intermediate. Its value is realized in its ability to serve as a foundational element for more complex and functional molecules.[1]

- Pharmaceutical Development: This compound is a vital building block in drug discovery.[1][2] It serves as a key intermediate in the synthesis of a wide array of therapeutically relevant compounds, including kinase inhibitors for oncology, agents for neurological disorders, and novel anti-inflammatory drugs.[1][2][6] The pyridine scaffold is a common motif in many FDA-approved drugs.[18]

- Agrochemicals: In the agricultural sector, it is used as an ingredient in the formulation of effective crop protection agents, such as advanced herbicides and pesticides, contributing to improved crop resilience and productivity.[1][2]
- Materials Science: The compound is explored in the creation of advanced materials, including functional polymers and coatings that require specific chemical properties for enhanced performance and durability.[2]
- Organic Synthesis Reagent: In both academic and industrial labs, it is frequently used to explore new synthetic methodologies and develop novel chemical entities, particularly in the synthesis of diverse heterocyclic compounds.[1][2]

## Safety and Handling

Proper handling of **2-Bromo-6-methylpyridin-3-amine** is essential to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[5][19][20]

- GHS Classification:
  - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[19]
  - Skin Corrosion/Irritation (Category 2).[20][21]
  - Serious Eye Damage/Eye Irritation (Category 2).[20][21]
  - May cause respiratory irritation.[21]
- Precautionary Statements:
  - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[5][21]
  - Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [5]

- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
- Storage Recommendations: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[3][6] An inert atmosphere is recommended for long-term storage.[6]

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